6-hydroxy-1H-indazole-5-carboxylic acid
Overview
Description
6-hydroxy-1H-indazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H6N2O3 It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of 6-hydroxy-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound acts by activating the S1P1 receptor, which helps maintain the integrity of the endothelial barrier . Desensitization of the s1p1 receptor can lead to peripheral blood lymphopenia .
Biochemical Pathways
The activation of the S1P1 receptor influences various biochemical pathways. For instance, it can affect the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . These molecules play significant roles in inflammation and other immune responses.
Pharmacokinetics
The compound’s molecular weight (17815 g/mol) and its physical form (white to yellow solid) suggest that it may have good bioavailability .
Result of Action
The activation of the S1P1 receptor by this compound can lead to the maintenance of endothelial barrier integrity . This can have various molecular and cellular effects, such as the regulation of vascular permeability and lymphocyte trafficking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard , indicating that safety measures should be taken when handling it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-nitrophenylhydrazine, which is then cyclized to form the indazole ring. The nitro group is subsequently reduced to an amine, and the resulting compound is oxidized to introduce the hydroxy group at the 6-position. Finally, carboxylation at the 5-position is achieved through various methods, such as the use of carbon dioxide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 6-oxo-1H-indazole-5-carboxylic acid, while reduction of the nitro group can produce 6-amino-1H-indazole-5-carboxylic acid.
Scientific Research Applications
6-hydroxy-1H-indazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-5-carboxylic acid: Lacks the hydroxy group at the 6-position, which can affect its reactivity and biological activity.
6-amino-1H-indazole-5-carboxylic acid:
Uniqueness
6-hydroxy-1H-indazole-5-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the indazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
6-hydroxy-1H-indazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-2-6-4(3-9-10-6)1-5(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVCIRUTFVDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703100 | |
Record name | 6-Oxo-2,6-dihydro-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574758-53-5 | |
Record name | 6-Oxo-2,6-dihydro-1H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXY-1H-INDAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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